1-Bromo-5-dimethylamino-2-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-5-dimethylamino-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H9BrF3NO. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-5-dimethylamino-2-(trifluoromethoxy)benzene typically involves the bromination of 5-dimethylamino-2-(trifluoromethoxy)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions are carefully controlled to ensure the selective bromination at the desired position on the benzene ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-5-dimethylamino-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide, potassium thiolate, and primary or secondary amines.
Oxidation and Reduction Reactions: The dimethylamino group can undergo oxidation to form N-oxides or reduction to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy and dimethylamino groups retained on the benzene ring.
Scientific Research Applications
1-Bromo-5-dimethylamino-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its trifluoromethoxy group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting neurological disorders and cancer.
Mechanism of Action
The mechanism by which 1-Bromo-5-dimethylamino-2-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.
In biological systems, the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound’s interactions with molecular targets and pathways are determined by its functional groups and overall structure .
Comparison with Similar Compounds
1-Bromo-5-dimethylamino-2-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the dimethylamino group, making it less versatile in certain chemical reactions.
1-Bromo-3-(trifluoromethoxy)benzene: Has a different substitution pattern, affecting its reactivity and applications.
1-Bromo-2-(trifluoromethoxy)benzene: Similar in structure but lacks the dimethylamino group, limiting its use in biological studies.
The presence of both the dimethylamino and trifluoromethoxy groups in this compound makes it unique and valuable for a wide range of applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C9H9BrF3NO |
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Molecular Weight |
284.07 g/mol |
IUPAC Name |
3-bromo-N,N-dimethyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H9BrF3NO/c1-14(2)6-3-4-8(7(10)5-6)15-9(11,12)13/h3-5H,1-2H3 |
InChI Key |
SPDPHZWSYCARCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)OC(F)(F)F)Br |
Origin of Product |
United States |
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